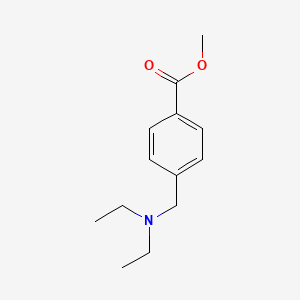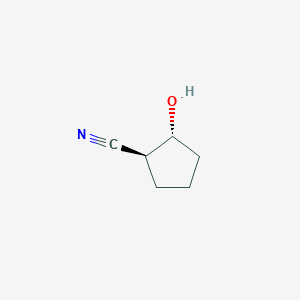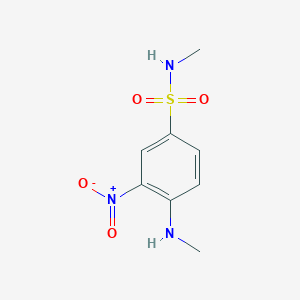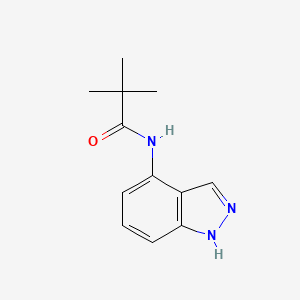![molecular formula C14H9N3S2 B3150195 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 685108-23-0](/img/structure/B3150195.png)
7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazolo and pyrimidine rings fused together with thienyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 2-thienylamine, 3-thienylamine, and appropriate diketones or aldehydes.
Reaction Conditions: Cyclization reactions often require acidic or basic catalysts, elevated temperatures, and sometimes microwave irradiation to enhance reaction rates.
Example Reaction: Condensation of 2-thienylamine with a diketone followed by cyclization with 3-thienylamine under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Activity: Studied for potential antibacterial or antifungal properties.
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory or anticancer activities.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thienyl-Substituted Heterocycles: Other heterocyclic compounds with thienyl groups.
Uniqueness
Structural Features: The presence of both 2-thienyl and 3-thienyl groups.
Biological Activity: Unique interactions with biological targets due to its specific structure.
Propiedades
IUPAC Name |
7-thiophen-2-yl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S2/c1-2-13(19-6-1)12-3-5-15-14-11(8-16-17(12)14)10-4-7-18-9-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNEAXVTQUMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)
![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)
![N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide](/img/structure/B3150166.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

